Bismuth-213: A Technical Guide to its Discovery, Properties, and Application in Targeted Alpha Therapy
Bismuth-213: A Technical Guide to its Discovery, Properties, and Application in Targeted Alpha Therapy
Introduction
Bismuth-213 (²¹³Bi) is a radionuclide of significant interest in the field of nuclear medicine, particularly for its application in Targeted Alpha Therapy (TAT). As an alpha-emitting isotope, ²¹³Bi delivers high-energy, short-range radiation, enabling the precise destruction of cancer cells while minimizing damage to surrounding healthy tissues.[1][2] This technical guide provides an in-depth overview of the discovery and historical context of ²¹³Bi, its nuclear and chemical properties, production methods, and the experimental protocols for its use in the development of novel radiopharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Historical Context
The discovery of Bismuth-213 is rooted in the study of artificial radioactive decay chains. In 1950, a team of scientists including French Hagemann, L. I. Katzin, M. H. Studier, G. T. Seaborg, and A. Ghiorso reported on the decay products of Uranium-233, which is part of the 4n+1 radioactive series.[3] Within this series, they identified a previously unknown isotope with a half-life of approximately 47 minutes, which was determined to be Bismuth-213.[3]
The therapeutic potential of alpha-emitters like ²¹³Bi began to be explored more extensively with the advancement of Targeted Radionuclide Therapy (TRNT). The ability to couple these potent, short-range radionuclides to targeting molecules that specifically bind to cancer cells opened up new avenues for cancer treatment.[1][4] Early clinical trials with ²¹³Bi-labeled antibodies, such as those targeting CD33 in acute myeloid leukemia, demonstrated the feasibility and potential efficacy of this approach.[5][6] These pioneering studies laid the groundwork for the ongoing research and development of ²¹³Bi-based radiopharmaceuticals for a variety of cancers.[4][7]
Properties of Bismuth-213
Physical and Decay Properties
Bismuth-213 is characterized by a short half-life and a complex decay chain that results in the emission of a high-energy alpha particle. This alpha particle is responsible for the potent cytotoxic effects of ²¹³Bi in targeted therapy.[1] The key physical and decay properties are summarized in the table below.
| Property | Value |
| Half-life | 45.6 minutes |
| Decay Mode | 97.91% β- decay, 2.09% α decay |
| Primary Alpha Emitter in Decay Chain | Polonium-213 (from β- decay of ²¹³Bi) |
| Alpha Particle Energy (from ²¹³Po) | 8.375 MeV |
| Alpha Particle Range in Tissue | 40-80 µm |
| Gamma-ray Emission | 440 keV (26.5% abundance) |
| Parent Isotope | Actinium-225 (²²⁵Ac) |
| Final Stable Isotope | Bismuth-209 (²⁰⁹Bi) |
Data compiled from multiple sources.[1][2][8][9]
Chemistry of Bismuth-213 for Radiopharmaceutical Development
The development of ²¹³Bi-based radiopharmaceuticals relies on the stable chelation of the Bi³⁺ ion to a targeting molecule, typically a monoclonal antibody or a peptide.[1] The choice of chelator is critical and is dictated by the need for rapid and efficient radiolabeling under mild conditions to preserve the integrity of the targeting molecule.[5] A comparison of commonly used chelators for Bismuth-213 is presented below.
| Chelator | Typical Labeling Conditions | Key Advantages | Key Disadvantages |
| DTPA and derivatives (e.g., CHX-A"-DTPA) | pH 4-5, room temperature, 5-10 minutes | Rapid labeling at room temperature, suitable for heat-sensitive molecules.[5] | Lower in vivo stability compared to macrocyclic chelators.[1] |
| DOTA and derivatives | pH 4-9, 95°C, 30-60 minutes | High in vivo stability of the resulting complex.[1] | Requires heating, which can denature proteins; slower labeling kinetics.[1] |
Data compiled from multiple sources.[1][5]
Production of Bismuth-213
Bismuth-213 is typically produced from a radionuclide generator containing its parent isotope, Actinium-225 (t½ = 9.9 days).[1][10] The relatively long half-life of ²²⁵Ac allows for the transport of the generator to clinical sites, where ²¹³Bi can be eluted on-demand.[1] The performance characteristics of a standard ²²⁵Ac/²¹³Bi generator are summarized in the following table.
| Parameter | Typical Value |
| Elution Yield of ²¹³Bi | 76 ± 3% to >85% |
| ²²⁵Ac Breakthrough | < 0.2 ppm to < 0.04% |
| Eluent | 0.1 M HCl / 0.1 M NaI or 1 M HCl |
| Time to 83% ²¹³Bi Regeneration | 2 hours |
| Time to 93% ²¹³Bi Regeneration | 3 hours |
Data compiled from multiple sources.[11][12][13][14]
Experimental Protocols
Elution of Bismuth-213 from an ²²⁵Ac/²¹³Bi Generator
This protocol is based on the standard direct generator method using an AG MP-50 cation exchange resin.[1][10]
Materials:
-
²²⁵Ac/²¹³Bi generator (e.g., from ITU Karlsruhe or Oak Ridge National Laboratory).[15][16]
-
Eluent solution: 0.1 M HCl / 0.1 M NaI, sterile.
-
Sterile, pyrogen-free collection vials.
-
Lead shielding for handling radioactive materials.
-
Calibrated radionuclide dose calibrator.
Procedure:
-
Place the ²²⁵Ac/²¹³Bi generator in a shielded fume hood.
-
Aseptically connect a sterile needle and syringe filled with the eluent solution to the inlet of the generator.
-
Place a sterile, evacuated collection vial at the outlet of the generator.
-
Slowly pass the required volume of eluent (e.g., 0.6 mL) through the generator column.[10][11]
-
Collect the eluate containing the ²¹³Bi in the collection vial.
-
Measure the activity of the collected ²¹³Bi using a calibrated dose calibrator.
-
The eluted ²¹³Bi is in the form of [²¹³BiI₄]⁻ and [²¹³BiI₅]²⁻ and is ready for immediate use in radiolabeling.[1]
Radiolabeling of a Monoclonal Antibody with Bismuth-213 using a CHX-A"-DTPA Conjugate
This protocol is a generalized procedure for the radiolabeling of a monoclonal antibody (mAb) that has been pre-conjugated with a CHX-A"-DTPA chelator.[5][15][17]
Materials:
-
CHX-A"-DTPA conjugated monoclonal antibody (mAb-CHX-A"-DTPA).
-
Freshly eluted ²¹³Bi in 0.1 M HCl / 0.1 M NaI.
-
Ammonium acetate buffer (e.g., 2 M, pH 5.3).[15]
-
Ascorbic acid solution (e.g., 20%).[5]
-
Size-exclusion chromatography column (e.g., PD-10) for purification.
-
Instant thin-layer chromatography (ITLC) system for quality control.
Procedure:
-
In a sterile microcentrifuge tube, add the desired amount of mAb-CHX-A"-DTPA.
-
Adjust the pH of the freshly eluted ²¹³Bi solution to approximately 5 by adding ammonium acetate buffer.[15]
-
Add the pH-adjusted ²¹³Bi to the mAb-CHX-A"-DTPA solution.
-
Incubate the reaction mixture at room temperature for 5-10 minutes.[5]
-
Optionally, add ascorbic acid to stabilize the radiolabeled antibody.[5]
-
Purify the ²¹³Bi-mAb from unbound ²¹³Bi using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Determine the radiochemical purity of the final product using ITLC.
Radiolabeling of a Peptide with Bismuth-213 using a DOTA Conjugate
This protocol describes the radiolabeling of a DOTA-conjugated peptide, such as DOTATATE.[18][19][20]
Materials:
-
DOTA-conjugated peptide (e.g., DOTATATE).
-
Freshly eluted ²¹³Bi in 0.1 M HCl / 0.1 M NaI.
-
TRIS buffer (e.g., 0.15 M, pH 8.3).[18]
-
Ascorbic acid.
-
DTPA solution (for quenching the reaction).
-
Heating block or water bath set to 95°C.
-
ITLC or HPLC system for quality control.
Procedure:
-
In a sterile reaction vial, combine the DOTA-peptide, TRIS buffer, and ascorbic acid.[18]
-
Add the freshly eluted ²¹³Bi to the reaction vial.
-
Adjust the final pH of the reaction mixture to between 4.5 and 5.5.[19]
-
Incubate the reaction mixture at 95°C for 5-15 minutes.[18][19]
-
Quench the reaction by adding a small volume of DTPA solution to chelate any unbound ²¹³Bi.[18]
-
Determine the radiochemical purity of the ²¹³Bi-peptide using ITLC or radio-HPLC.
In Vitro Assay for DNA Double-Strand Breaks (γ-H2AX and 53BP1 Foci Formation)
This protocol outlines a general method for detecting DNA double-strand breaks (DSBs) in cancer cells treated with a ²¹³Bi-labeled agent using immunofluorescence staining for γ-H2AX and 53BP1.[21][22][23]
Materials:
-
Cancer cell line of interest cultured on coverslips.
-
²¹³Bi-labeled therapeutic agent.
-
Cell culture medium.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibodies: anti-γ-H2AX and anti-53BP1.
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Treat the cells with the ²¹³Bi-labeled agent at various concentrations for a defined period.
-
At desired time points post-treatment, wash the cells with PBS and fix them with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the cells with the primary antibodies against γ-H2AX and 53BP1.
-
Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the number of γ-H2AX and 53BP1 foci per cell nucleus using a fluorescence microscope and image analysis software. An increase in the number of co-localized foci indicates the induction of DSBs.[21][22]
Mandatory Visualizations
Dosimetry
Dosimetry, the measurement of absorbed radiation dose, is crucial for evaluating the safety and efficacy of radiopharmaceuticals. The table below presents dosimetry estimates for ²¹³Bi-PSMA-617, a small molecule targeting prostate-specific membrane antigen (PSMA). The data is presented as equivalent doses in Sieverts (Sv) with a Relative Biological Effectiveness (RBE) of 5 for alpha radiation.
| Organ | Equivalent Dose (Sv_RBE5 / GBq) |
| Salivary Glands | 8.1 |
| Kidneys | 8.1 |
| Red Marrow | 0.52 |
| Liver | 1.2 |
| Spleen | 1.4 |
| Bladder | 0.28 |
| Other Organs | 0.26 |
| Effective Dose | 0.56 |
| Tumor Lesions | 3.2 - 9.0 (median 7.6) |
Data from a study on patients with metastatic prostate cancer.[24]
Conclusion
Bismuth-213 has emerged as a promising radionuclide for Targeted Alpha Therapy due to its potent, short-range alpha emissions and the availability from ²²⁵Ac/²¹³Bi generators. The continued development of novel targeting molecules, improved chelation chemistry, and a deeper understanding of its radiobiology will further advance the clinical translation of ²¹³Bi-based radiopharmaceuticals. This technical guide provides a comprehensive overview of the key aspects of ²¹³Bi, from its fundamental properties to its practical application in the laboratory and its potential in the clinic, serving as a valuable resource for researchers and developers in the field.
References
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- 20. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characterization of γ-H2AX foci formation under alpha particle and X-ray exposures for dose estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 23. [PDF] Calibration of the γ-H2AX DNA Double Strand Break Focus Assay for Internal Radiation Exposure of Blood Lymphocytes | Semantic Scholar [semanticscholar.org]
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